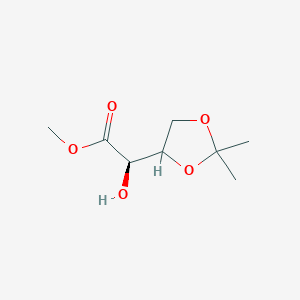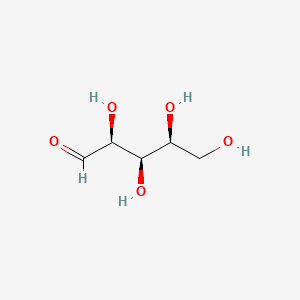
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal
描述
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a chiral compound with multiple hydroxyl groups, making it a polyol. It is an important intermediate in various biochemical pathways and is known for its role in the synthesis of complex carbohydrates and glycosides. The compound’s structure includes four hydroxyl groups attached to a pentanal backbone, contributing to its high reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal can be achieved through several methods. One common approach involves the oxidation of pentose sugars such as ribose or arabinose. The reaction typically uses mild oxidizing agents like bromine water or nitric acid under controlled conditions to ensure selective oxidation at the aldehyde position without affecting the hydroxyl groups.
Industrial Production Methods: In industrial settings, the production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce the compound efficiently. These microorganisms are engineered to overexpress specific enzymes that catalyze the conversion of simple sugars into the desired polyol.
化学反应分析
Types of Reactions: (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or lactones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in a pentitol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like bromine water or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Corresponding acids or lactones.
Reduction: Pentitol.
Substitution: Esters or ethers.
科学研究应用
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in metabolic pathways and is used in studies related to carbohydrate metabolism.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
作用机制
The mechanism of action of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. Its multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity and function.
相似化合物的比较
- (2R,3R,4S)-2,3,4,5-tetrahydroxypentanal
- (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal
- (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Uniqueness: (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. The arrangement of hydroxyl groups in the (2R,3R,4R) configuration allows for distinct hydrogen bonding patterns and steric interactions, making it a valuable compound in stereoselective synthesis and biochemical studies.
属性
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043917, DTXSID101019160 | |
| Record name | D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-69-1, 34466-20-1 | |
| Record name | Ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIBOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681HV46001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















